molecular formula C17H19FN4O2 B12175196 N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12175196
M. Wt: 330.36 g/mol
InChI Key: NWLAIADFQJEFSV-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a fluoro-substituted indazole ring, and a pyrrolidine-3-carboxamide moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the cyclopentyl group with the indazole and pyrrolidine moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-(4-chloro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
  • N-cyclopentyl-1-(4-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
  • N-cyclopentyl-1-(4-methyl-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

N-cyclopentyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19FN4O2/c18-12-6-3-7-13-15(12)16(21-20-13)22-9-10(8-14(22)23)17(24)19-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,19,24)(H,20,21)

InChI Key

NWLAIADFQJEFSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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